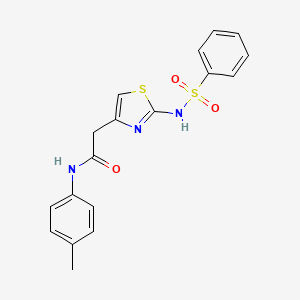

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-13-7-9-14(10-8-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWLCSOGHYYHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

Introduction of Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of p-Tolylacetamide Moiety: The final step involves the acylation of the thiazole derivative with p-tolylacetamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, triethylamine, dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thiazole-Based Sulfonamide Derivatives

Key Observations :

- Sulfonamide vs.

- Aryl Substituents: The p-tolyl group in the target compound enhances lipophilicity compared to phenoxyphenyl (as in ) or chlorophenyl groups. Chlorine substituents (e.g., in ) may increase metabolic stability but also molecular weight.

- Core Heterocycles: Quinazolinone-based analogues (e.g., ) exhibit higher melting points (>300°C), suggesting greater crystallinity compared to thiazole derivatives.

Pharmacological Implications

- Carbonic Anhydrase Inhibition: Sulfonamide-containing compounds like acetazolamide () are well-known inhibitors . The p-tolyl group may modulate selectivity for specific isoforms.

- Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties. The chlorophenyl variant () could enhance potency against resistant strains.

- Solubility and Bioavailability : The molecular weight (~410–500 g/mol) and lipophilic substituents (e.g., p-tolyl) may limit aqueous solubility but improve membrane permeability.

Physicochemical Properties

- Melting Points: Quinazolinone derivatives (e.g., compound 8 in ) show higher melting points (315.5°C) than thiazole analogues, likely due to increased planarity and intermolecular interactions.

- Stability: Sulfonamides generally exhibit high thermal and oxidative stability, as noted in pharmacopeial standards for acetazolamide .

Biologische Aktivität

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole derivative is reacted with phenylsulfonyl chloride in the presence of a base like triethylamine.

- Acetamide Group Attachment : The final step involves acylation of the amino group on the phenyl ring using acetic anhydride.

These steps lead to the formation of a compound with a unique combination of functional groups that may contribute to its biological activity.

The biological activity of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to therapeutic effects. For example, similar compounds have shown inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), both critical in bacterial folate synthesis .

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cell growth and apoptosis.

- DNA Interaction : The compound can also bind to DNA, influencing gene expression and cellular functions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide have been evaluated against various cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). In vitro studies have demonstrated that these compounds can induce apoptosis through caspase activation, suggesting their potential as anticancer agents .

Case Studies

A study focused on a series of thiazole derivatives revealed that certain compounds exhibited strong anticancer activity, with IC50 values comparable to established chemotherapeutics like doxorubicin. The activation of caspases 3, 8, and 9 was notably enhanced in treated cell lines, indicating a robust mechanism for inducing programmed cell death .

Another investigation into sulfonamide derivatives highlighted their antimicrobial properties. Compounds derived from similar structures were found to effectively inhibit bacterial growth by targeting DHPS and DHFR enzymes, thus showcasing their dual-action capability against infections .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various thiazole derivatives compared to 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide | Anticancer, Antimicrobial | Enzyme inhibition, Receptor binding |

| Similar Thiazole Derivative A | Anticancer | Apoptosis induction via caspase activation |

| Similar Thiazole Derivative B | Antimicrobial | Inhibition of DHPS and DHFR |

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the thiazole moiety in 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide?

- Methodology : The thiazole ring can be synthesized via cyclization reactions. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous aluminum chloride to form N-(thiazolyl)acetamide derivatives . Another approach involves refluxing 2-chloroacetamides with sodium azide in a toluene/water mixture to introduce azide groups, followed by further functionalization .

- Key Steps : (i) Cyclization under acidic conditions, (ii) controlled temperature (reflux), (iii) purification via crystallization (ethanol) or column chromatography.

Q. How is structural characterization performed for this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm substituent positions and molecular connectivity .

- IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch ~1350 cm) and acetamide (C=O stretch ~1650 cm) .

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for analogous N-(thiazol-2-yl)acetamide derivatives .

Q. What biological activities are associated with thiazole-acetamide derivatives?

- Findings : Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, compounds with sulfonamide groups show enhanced bioactivity due to improved membrane permeability .

- Assays : Standardized MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains, and MTT assays for cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing thiazole-containing acetamides under varying catalytic conditions?

- Methodology : Screen catalysts (e.g., AlCl, KCO) and solvents (dry acetone, toluene/water) to identify optimal conditions. For example, KCO in dry acetone at room temperature achieved 68–91% yields for thioacetamide-quinazolinone derivatives .

- Variables : Catalyst loading (10–30 mol%), reaction time (5–12 hrs), and temperature (RT to reflux).

Q. How to resolve contradictions in biological assay results for structurally similar analogs?

- Approach :

- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- SAR Studies : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring may enhance activity .

- Docking Studies : Use computational models (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinase enzymes) .

Q. What strategies are effective in improving the solubility and bioavailability of this compound?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SOH) or formulate as prodrugs (e.g., ester derivatives) .

- Co-solvents : Use PEG-400 or cyclodextrins in in vitro assays to enhance dissolution .

- LogP Optimization : Adjust substituents to achieve a balance between lipophilicity (LogP 2–5) and aqueous solubility .

Q. How to validate the purity of synthesized batches for reproducibility in biological studies?

- Methodology :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) and UV detection (λ = 254 nm) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation ≤0.4%) .

- Melting Point Consistency : Narrow range (e.g., ±1°C) indicates high purity .

Data Contradiction Analysis

Q. If X-ray crystallography and NMR data conflict in assigning substituent positions, how should researchers proceed?

- Resolution Steps :

- Re-examine Crystallography : Check for disorder or thermal motion artifacts in the crystal structure .

- 2D NMR : Perform - HSQC/HMBC to confirm through-space correlations .

- Computational Validation : Compare experimental data with DFT-calculated NMR chemical shifts (e.g., using Gaussian 16) .

Methodological Tables

Table 1 : Representative Reaction Yields for Thiazole-Acetamide Derivatives

| Substituent on Thiazole | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylsulfonamido | AlCl | Toluene | 72 | |

| 4-Fluorophenyl | KCO | Acetone | 89 | |

| 4-Bromophenyl | NaN | Water | 65 |

Table 2 : Biological Activity of Analogous Compounds

| Compound | IC (µM) | Target (Cell Line) | Reference |

|---|---|---|---|

| N-(4-Phenylthiazolyl)acetamide | 12.3 ± 1.2 | MCF-7 (Breast Cancer) | |

| Thioacetamide-quinazolinone | 8.9 ± 0.7 | HepG2 (Liver Cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.